molecular formula C14H24Cl2N2 B1289034 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride CAS No. 198896-19-4

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride

Cat. No.: B1289034
CAS No.: 198896-19-4
M. Wt: 291.3 g/mol
InChI Key: MOSPNIOWIBJMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a 3-phenylpropyl side chain and a primary amine group at the 4-position of the piperidine ring. Piperidine-based compounds are frequently studied for their interactions with monoamine transporters (e.g., dopamine, norepinephrine) or receptors (e.g., sigma-1) . The dihydrochloride salt form enhances solubility and stability, making it suitable for laboratory and preclinical research.

Properties

IUPAC Name

1-(3-phenylpropyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13;;/h1-3,5-6,14H,4,7-12,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSPNIOWIBJMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621320
Record name 1-(3-Phenylpropyl)piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198896-19-4
Record name 1-(3-Phenylpropyl)piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride involves several steps:

Chemical Reactions Analysis

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions:

Scientific Research Applications

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving receptor binding and neurotransmitter activity.

    Medicine: Research involving this compound often focuses on its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and safety differences between 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride and its analogs:

Compound Name Structural Features Molecular Weight Pharmacological Target/Activity Safety Profile
This compound Piperidine core, 3-phenylpropyl substituent, 4-amine group ~279.23 (estimated) Presumed monoamine transporter inhibition (inferred from GBR analogs) No direct data; phenylpropyl group may influence toxicity (similar to GBR12909).
GBR12909 (1-(2-[Bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine dihydrochloride) Piperazine core, 3-phenylpropyl and fluorophenyl substituents 507.43 Potent dopamine transporter (DAT) inhibitor; high selectivity over NET/SERT High lipophilicity may increase CNS penetration; acute toxicity risks noted .
SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride) Piperazine core, 3-phenylpropyl and dimethoxyphenethyl substituents 441.44 Sigma-1 receptor agonist; enhances cortical acetylcholine release without cholinomimetic side effects Lower acute toxicity compared to acetylcholinesterase inhibitors (e.g., tetrahydroaminoacridine) .
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride Piperidine core, 3-nitrobenzyl substituent 316.17 No explicit activity data; nitro group may confer redox activity or metabolic instability. GHS Class 2A (eye irritation), H319; no mutagenicity/carcinogenicity data .
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride Piperidine core, 4-chlorobenzyl substituent 257.18 Likely monoamine transporter modulation (similar to GBR analogs); chlorine enhances electronegativity. No explicit hazard data; chloro-substituted analogs often exhibit moderate toxicity.
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride Piperidine core, trifluoromethylbenzyl substituent, methyl group 308.77 Enhanced metabolic stability due to trifluoromethyl group; potential CNS-targeted applications. Limited safety data; trifluoromethyl groups may reduce oxidative metabolism .

Key Research Findings and Structural Insights

Impact of Core Structure: Piperidine vs. Substituent Effects:

  • 3-Phenylpropyl : Enhances lipophilicity and membrane permeability, critical for CNS penetration .
  • Nitro/Chloro/Trifluoromethyl Groups : Electron-withdrawing substituents (e.g., nitro in 1-(3-Nitrobenzyl)piperidin-4-amine) may increase metabolic clearance or introduce reactive metabolites, affecting safety .

Pharmacological Activity: Sigma-1 Receptor Agonism: SA4503’s dimethoxyphenethyl group enables sigma-1 receptor binding, enhancing acetylcholine release in the cortex without striatal effects—a profile distinct from acetylcholinesterase inhibitors . Monoamine Transporter Inhibition: GBR12909’s fluorophenyl groups confer high DAT selectivity, while phenylpropyl-piperidine analogs may exhibit broader transporter affinity (e.g., DAT, NET) .

Safety Considerations: Acute Toxicity: Nitro-substituted analogs (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine) pose eye irritation risks (H319), whereas aliphatic substituents (e.g., 4-methylpentyl) may reduce reactivity .

Biological Activity

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a phenylpropyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Molecular Formula : C13_{13}H18_{18}Cl2_2N

Molecular Weight : 270.19 g/mol

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly the monoamine transporters. Research indicates that it may act as a modulator of dopamine and norepinephrine transporters, potentially influencing mood and behavior.

Key Mechanisms:

  • Dopamine Transporter (DAT) Modulation : The compound shows affinity for DAT, which may contribute to its stimulant effects.
  • Norepinephrine Transporter (NET) Interaction : It may also inhibit NET, enhancing norepinephrine levels in synaptic clefts.

Biological Effects

This compound exhibits several biological effects based on in vitro and in vivo studies:

1. Neuropharmacological Effects

  • Stimulant Activity : In animal models, it has been shown to increase locomotor activity, indicative of stimulant properties.
  • Antidepressant-like Effects : Studies suggest potential antidepressant effects through modulation of monoamine levels.

2. Cytotoxic Activity

Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been tested against human cancer cell lines such as HeLa and MGC-803, showing varying degrees of inhibition.

Cell Line IC50_{50} (µM)
HeLa13.62 ± 0.86
MGC-8033.05 ± 0.29
HCT-11611.57 ± 0.53

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neurotransmitter Interaction Study :
    • A study focused on the compound's interaction with DAT and NET demonstrated significant binding affinity, suggesting its potential use in treating mood disorders .
  • Cytotoxicity Assessment :
    • In vitro assays revealed that the compound inhibits cell proliferation in various cancer cell lines, with IC50_{50} values indicating moderate effectiveness .
  • Behavioral Studies in Rodents :
    • Behavioral assessments in rodents indicated that administration of the compound led to increased activity levels, supporting its stimulant properties .

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous piperidine derivatives are synthesized via Mannich reactions or alkylation of piperidine precursors . For example, similar compounds (e.g., GBR 12909 dihydrochloride) are synthesized by reacting halogenated intermediates with phenylpropyl groups under basic conditions . Key steps include:

  • Purification via column chromatography.
  • Final dihydrochloride salt formation using hydrochloric acid.
  • Confirmation of structure via NMR and mass spectrometry.

Q. How should this compound be handled to ensure stability in laboratory settings?

  • Solubility : Soluble in water (up to 25 mM with heating) and DMSO (up to 100 mM with heating) .
  • Storage : Store as a solid in a dry, cool environment (room temperature) to prevent hydrolysis or degradation .
  • Handling : Use inert atmosphere (e.g., nitrogen) when weighing to avoid moisture absorption .

Q. What analytical methods are used to assess purity and structural integrity?

  • HPLC : Purity ≥98% is confirmed via reverse-phase HPLC with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification (e.g., expected m/z for free base: ~245.3 g/mol) .
  • Elemental Analysis : Confirm chloride content (~13.5% for dihydrochloride form) .

Q. What safety precautions are critical during experimental use?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • First Aid : For skin contact, rinse with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can researchers design dopamine transporter (DAT) inhibition assays using this compound?

  • Experimental Setup :
    • Use rat striatal synaptosomes or transfected HEK cells expressing human DAT .
    • Pre-incubate with this compound (1–50 µM) for 10 min.
    • Measure [³H]dopamine uptake inhibition via scintillation counting .
  • Controls : Include GBR 12909 (IC₅₀ = 2.32 µM in hippocampal slices) as a reference inhibitor .

Q. How should discrepancies in reported IC₅₀ values across studies be addressed?

  • Model Variability : Differences in IC₅₀ may arise from tissue sources (e.g., rat vs. human DAT) or assay conditions (e.g., whole-cell patch clamp vs. synaptosomal uptake) .
  • Mitigation : Standardize protocols using recombinant DAT-expressing cell lines and validate with internal controls.

Q. What mechanisms underlie its potential organ toxicity?

  • In Vitro Testing : Prioritize cytotoxicity assays (e.g., MTT or LDH release in hepatocytes) due to its structural similarity to compounds with H302 (harmful if swallowed) and H315 (skin irritation) hazards .
  • Metabolite Screening : Phase I metabolites (e.g., N-dealkylated products) may exhibit distinct toxicity profiles; use LC-MS/MS for identification .

Q. How can researchers resolve solubility limitations in in vivo studies?

  • Formulation : Prepare saline solutions with ≤5% DMSO for intraperitoneal administration.
  • Pharmacokinetics : Monitor plasma concentrations via LC-MS to ensure bioavailability .

Key Recommendations

  • Data Reproducibility : Replicate critical findings (e.g., IC₅₀) across multiple assay formats.
  • Toxicity Screening : Conduct thorough in vitro toxicology before progressing to animal models.
  • Method Transparency : Document synthesis and purification steps in detail to enable cross-lab validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.